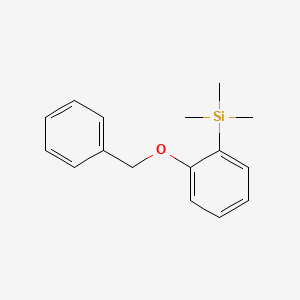
(2-(Benzyloxy)phenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)phenyl)trimethylsilane is an organosilicon compound characterized by a phenyl ring substituted with a benzyloxy group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)phenyl)trimethylsilane typically involves the reaction of (2-bromophenyl)trimethylsilane with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-(Benzyloxy)phenyl)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (2-(benzyloxy)phenyl)methanol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: (2-(Benzyloxy)phenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Benzyloxy)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)phenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzyloxy group can undergo oxidation and reduction, while the trimethylsilyl group can be substituted, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
(2-(Benzyloxy)phenyl)methanol: Similar structure but lacks the trimethylsilyl group.
(2-(Benzyloxy)phenyl)boronic acid: Contains a boronic acid group instead of the trimethylsilyl group.
(2-(Benzyloxy)phenyl)acetylene: Features an acetylene group in place of the trimethylsilyl group.
Uniqueness: (2-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of both the benzyloxy and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis. The trimethylsilyl group provides stability and can be easily removed or substituted, making the compound a valuable intermediate in various chemical transformations.
Properties
Molecular Formula |
C16H20OSi |
|---|---|
Molecular Weight |
256.41 g/mol |
IUPAC Name |
trimethyl-(2-phenylmethoxyphenyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)16-12-8-7-11-15(16)17-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 |
InChI Key |
DFUJXFPIGBITDY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



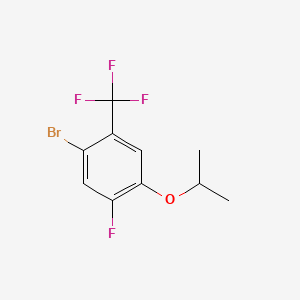

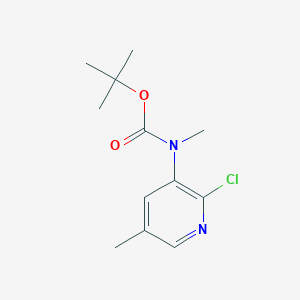
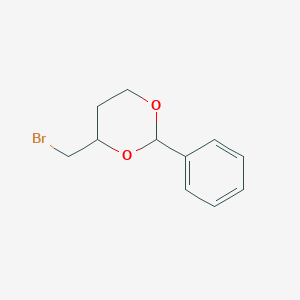
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
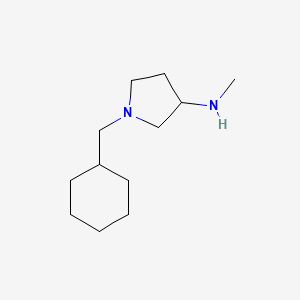
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)

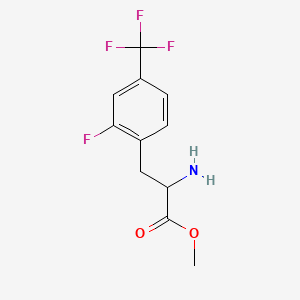
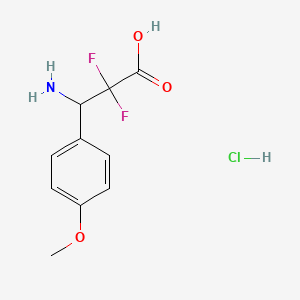
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)
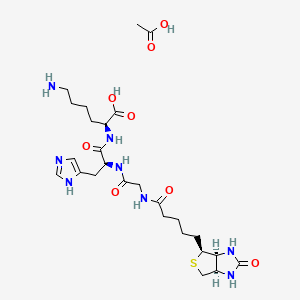
![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
